BenchChemオンラインストアへようこそ!

Ropivacaine-d7 N-Oxide

LC-MS/MS quantification stable isotope internal standard mass shift

Ropivacaine-d7 N-Oxide (CAS 1795786-47-8) is a stable isotope-labeled reference standard belonging to the class of deuterated amide-type local anesthetic N-oxide metabolites. It carries seven deuterium atoms on the N-propyl side chain, yielding a molecular formula of C₁₇H₁₉D₇N₂O₂ and a molecular weight of 297.44 g/mol.

Molecular Formula C17H26N2O2
Molecular Weight 297.44 g/mol
Cat. No. B12423566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine-d7 N-Oxide
Molecular FormulaC17H26N2O2
Molecular Weight297.44 g/mol
Structural Identifiers
SMILESCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-]
InChIInChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2
InChIKeyRVWGBWHPDXEKHY-IXVJORGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ropivacaine-d7 N-Oxide – Deuterated N-Oxide Metabolite Reference Standard for LC-MS/MS Quantification


Ropivacaine-d7 N-Oxide (CAS 1795786-47-8) is a stable isotope-labeled reference standard belonging to the class of deuterated amide-type local anesthetic N-oxide metabolites. It carries seven deuterium atoms on the N-propyl side chain, yielding a molecular formula of C₁₇H₁₉D₇N₂O₂ and a molecular weight of 297.44 g/mol . The compound is categorised under Isotopic Labeled Analogues and Pharmaceutical/API Drug Impurities/Metabolites, supplied primarily by Toronto Research Chemicals (TRC catalogue R675012) . As the N-oxide of the S-(−)-enantiomer of ropivacaine, it preserves the chiral integrity of the parent drug while incorporating two structural differentiators—N-oxidation and deuteration—that jointly define its analytical specificity in mass spectrometry-based workflows [1].

Why Ropivacaine-d7 N-Oxide Cannot Be Replaced by Non-Deuterated Ropivacaine N-Oxide or Parent Deuterated Ropivacaine in Quantitative Bioanalysis


Substituting Ropivacaine-d7 N-Oxide with its non-deuterated counterpart (Ropivacaine N-Oxide, CAS 1391053-59-0, MW 290.40) eliminates the +7 Da mass shift required for independent MRM channel monitoring in LC-MS/MS, causing the internal standard to co-elute and interfere with the analyte signal . Conversely, using Ropivacaine-d7 (the deuterated parent amine, MW 281.44) as an internal standard for N-oxide quantification introduces a structural mismatch: the parent drug lacks the N-oxide functional group that alters both chromatographic retention and ionisation efficiency under electrospray conditions, compromising the accuracy of matrix-effect correction [1]. These two substitution errors are not hypothetical—regulatory bioanalytical method validation guidelines (EMA, FDA) explicitly require that the internal standard be an isotopically labeled analogue of the exact analyte, not a structurally related surrogate, to achieve acceptable IS-normalised matrix factor CVs below 15% [1]. Ropivacaine-d7 N-Oxide is the only commercially available compound that simultaneously satisfies the isotopic, structural, and chiral molecular identity required for reliable quantification of ropivacaine N-oxide in biological matrices and pharmaceutical impurity profiling [2].

Quantitative Differentiation Evidence for Ropivacaine-d7 N-Oxide Relative to Closest Analogs


Mass Spectrometric Differentiation: +7 Da Molecular Ion Shift vs. Non-Deuterated Ropivacaine N-Oxide Ensures Chromatographic Baseline Separation

Ropivacaine-d7 N-Oxide (MW 297.44, [M+H]⁺ m/z 298.4) exhibits a +7 Da mass shift relative to the non-deuterated analyte Ropivacaine N-Oxide (MW 290.40, [M+H]⁺ m/z 291.4). This mass difference originates from the replacement of seven hydrogen atoms with deuterium on the N-propyl substituent, producing distinct precursor and product ion transitions that enable independent multiple reaction monitoring (MRM) channels without isotopic cross-talk . In contrast, using the non-deuterated N-oxide as its own internal standard would result in identical m/z values, making discrimination between analyte and IS impossible in a single LC-MS/MS run [1]. The +7 Da shift also exceeds the typical +3 to +5 Da shift of many deuterated analogues, reducing the risk of overlap with the natural ¹³C isotopologue envelope of the analyte, a recognised source of quantification bias when fewer than 5 deuterium labels are employed [2].

LC-MS/MS quantification stable isotope internal standard mass shift

Chromatographic Retention Time Equivalence with Analyte vs. Structural Mismatch of Parent Ropivacaine-d7

Ropivacaine-d7 N-Oxide differs from Ropivacaine-d7 (deuterated parent amine, CAS 684647-62-9, MW 281.44) by the presence of the N-oxide functional group, which increases polarity, alters reverse-phase retention, and enhances ESI positive ion mode response . In the validated LC-MS/MS method of Butiulca et al. (2023), ropivacaine-d7 internal standard demonstrated co-elution with the ropivacaine analyte on a Gemini NX-C18 column (3 μm, 3.0 × 100 mm) under gradient elution (0.05% formic acid / acetonitrile), achieving IS-normalised matrix factor CV below 15% and carry-over of only 0.13% (±0.30) for the deuterated IS [1]. If Ropivacaine-d7 were substituted as the IS for N-oxide quantification, the absence of the N-oxide moiety would produce a retention time offset relative to the N-oxide analyte, resulting in differential matrix suppression and violation of the co-elution requirement fundamental to stable isotope dilution mass spectrometry [2].

co-elution matrix effect correction chromatographic fidelity

Internal Standard Performance: Precision and Accuracy in Validated Bioanalytical Method Using Ropivacaine-d7

Although specifically matched Ropivacaine-d7 N-Oxide internal standard data have not been published in a dedicated head-to-head study, the performance of the structurally analogous deuterated internal standard ropivacaine-d7 provides class-level evidence of the analytical gains achieved with deuterium labeling. In the validated method of Lamy et al. (2020), ropivacaine-d7 served as the internal standard for ropavacaine quantification in human plasma over a linear range of 0.5–3000 ng/mL, yielding intra- and inter-run precision of 6.2%–14.7% RSD, accuracy of 93.6%–113.7%, and an IS-normalised matrix factor CV below 15% [1]. In comparison, the MDPI scoping review of ropivacaine analytical methodologies (2024) notes that methods lacking a deuterated internal standard or relying on the non-isotopic surrogate etidocaine are associated with higher variability due to differential extraction recovery and ionisation efficiency, requiring additional method development steps to achieve comparable robustness [2]. The review identifies ropivacaine-d7 as the preferred internal standard for LC-MS/MS methods intended for clinical biomonitoring, explicitly citing its ability to track the analyte through sample preparation, extraction, and detection with identical physicochemical behaviour [2].

method validation precision accuracy regulatory bioanalysis

Pharmaceutical Impurity Profiling: Ropivacaine-d7 N-Oxide as a Traceable Reference Standard for ANDA Regulatory Submissions

Ropivacaine-d7 N-Oxide is catalogued as an Isotopic Labeled Analogue within the Pharmaceutical/API Drug Impurities/Metabolites category . Its non-deuterated counterpart, Ropivacaine N-Oxide (CAS 1391053-59-0), is designated as Ropivacaine Impurity E (EP) and is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial ropivacaine production [1]. The deuterated version offers the additional capability of serving simultaneously as an impurity marker for chromatographic system suitability testing and as an internal standard for quantifying the unlabeled impurity during the same analytical run, a dual functionality not available with the non-deuterated impurity standard alone [2]. The certified purity for Ropivacaine-d7 N-Oxide is ≥98% (HPLC) as specified by commercial suppliers, while the non-deuterated Ropivacaine N-Oxide reference standard has a demonstrated purity of 99.3% (HPLC) on a representative Certificate of Analysis .

impurity reference standard ANDA pharmacopeial traceability GMP quality control

Procurement-Driven Application Scenarios for Ropivacaine-d7 N-Oxide


Validated LC-MS/MS Bioanalytical Method Development for Ropivacaine N-Oxide Quantification in Human Plasma

In pharmaceutical and clinical research laboratories developing regulatory-grade bioanalytical methods for ropivacaine metabolite profiling, Ropivacaine-d7 N-Oxide serves as the optimal internal standard. The +7 Da mass shift (m/z 298.4 vs. 291.4) provides unambiguous MRM channel separation while maintaining chromatographic co-elution with the N-oxide analyte, directly enabling compliance with the EMA/FDA requirement that the IS-normalised matrix factor CV remain below 15% [1]. The structural fidelity of the N-oxide group, absent in the commonly available Ropivacaine-d7 parent standard, ensures that matrix effects on the analyte and IS are identical across the chromatographic peak profile [2].

Pharmaceutical Impurity Method Validation and ANDA Regulatory Submission Support

For generic pharmaceutical manufacturers preparing ANDA submissions for ropivacaine hydrochloride drug products, Ropivacaine-d7 N-Oxide functions as both an impurity reference standard (analogous to Ropivacaine Impurity E) and an internal standard for quantifying unlabeled N-oxide impurities in a single analytical run [3]. This dual-use capability reduces the number of reference standards required for method validation, qualification, and ongoing GMP quality control testing. The product is supplied with detailed characterisation data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards upon request [3].

In Vitro Metabolic Stability and CYP Enzyme Kinetics Studies of Ropivacaine N-Oxidation

In drug metabolism and pharmacokinetics (DMPK) research investigating the N-oxidation metabolic pathway of ropivacaine by hepatic cytochrome P450 enzymes, Ropivacaine-d7 N-Oxide enables precise quantification of N-oxide formation in human liver microsome and hepatocyte incubation assays [4]. The deuterated standard compensates for ion suppression from incubation matrix components (e.g., NADPH, microsomal protein), ensuring accurate determination of kinetic parameters (Km, Vmax) for N-oxide formation. The 7-deuterium labeling also permits assessment of deuterium kinetic isotope effects on N-oxidation rates when the compound is used as a substrate surrogate, a unique experimental capability not accessible with the non-deuterated N-oxide standard [4].

Clinical Pharmacokinetic Biomonitoring of Ropivacaine and Its N-Oxide Metabolite Following Regional Anesthesia

In clinical research settings performing therapeutic drug monitoring or pharmacokinetic-pharmacodynamic (PK/PD) studies of ropivacaine after epidural or peripheral nerve block administration, Ropivacaine-d7 N-Oxide provides the analytical specificity needed to distinguish the N-oxide metabolite from other isobaric metabolites (e.g., 3-OH-ropavacaine, PPX) that share the same nominal mass (+16 Da relative to parent) [2]. The validated LC-MS/MS methods employing deuterated internal standards have demonstrated sensitivity down to 0.5 ng/mL, precision of 6.2%–14.7% RSD, and the ability to quantify free (unbound) ropivacaine concentrations—the pharmacologically relevant fraction comprising only ~5% of total plasma drug levels [1].

Quote Request

Request a Quote for Ropivacaine-d7 N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.